molecular formula C34H42N2O6S2 B13416350 Des-Glycinyl Elobixibat

Des-Glycinyl Elobixibat

Cat. No.: B13416350
M. Wt: 638.8 g/mol
InChI Key: FHPGPFMCENWARO-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-Glycinyl Elobixibat is a derivative of Elobixibat, a compound known for its role as an inhibitor of the ileal bile acid transporter (IBAT). This transporter is responsible for the reuptake of bile acids in the ileum, which is the initial step in their enterohepatic circulation. By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, thereby accelerating intestinal passage and softening stool .

Chemical Reactions Analysis

Des-Glycinyl Elobixibat undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Des-Glycinyl Elobixibat has a wide range of scientific research applications, including:

Mechanism of Action

Des-Glycinyl Elobixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium bile acid transporter (ASBT). This transporter is responsible for the reuptake of bile acids in the ileum. By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, which accelerates intestinal passage and softens stool . The molecular targets involved include the SLC10A2 gene, which encodes the ASBT .

Properties

Molecular Formula

C34H42N2O6S2

Molecular Weight

638.8 g/mol

IUPAC Name

(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C34H42N2O6S2/c1-4-6-18-34(19-7-5-2)23-36(26-16-12-9-13-17-26)27-20-29(43-3)28(21-30(27)44(40,41)24-34)42-22-31(37)35-32(33(38)39)25-14-10-8-11-15-25/h8-17,20-21,32H,4-7,18-19,22-24H2,1-3H3,(H,35,37)(H,38,39)/t32-/m1/s1

InChI Key

FHPGPFMCENWARO-JGCGQSQUSA-N

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC

Origin of Product

United States

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